2,4'-Dibromodiphenylether

Übersicht

Beschreibung

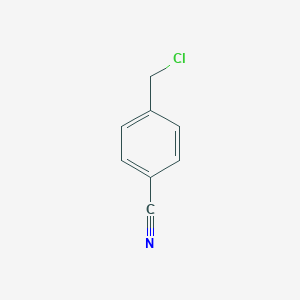

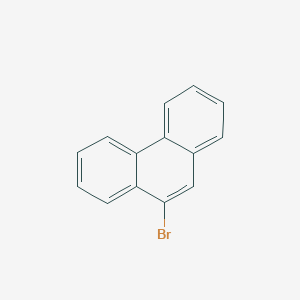

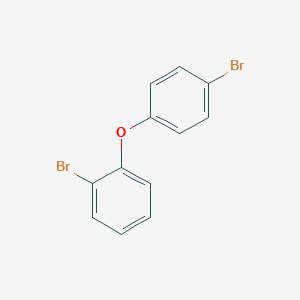

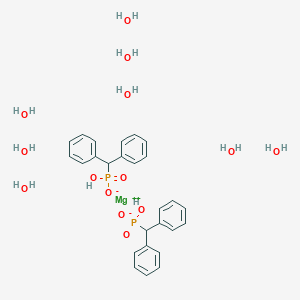

2,4'-Dibromodiphenyl ether, also known as 2,4'-Dibromodiphenyl ether, is a useful research compound. Its molecular formula is C12H8Br2O and its molecular weight is 328 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4'-Dibromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4'-Dibromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umweltbehebung: Adsorption von PBDEs aus wässrigen Lösungen

2,4'-Dibromodiphenylether: ist eine Art von polybromierten Diphenylethern (PBDE), die häufig als Flammschutzmittel verwendet werden. In der Umweltbehebung haben Studien gezeigt, dass bestimmte kostengünstige Adsorptionsmittel wie schwarzer Tee, grüner Tee und Kokosnuss-Palmblatt-Pulver PBDEs effektiv aus wässrigen Lösungen entfernen können . Diese Anwendung ist entscheidend für die Behandlung von Wasser, das durch industrielle Prozesse mit PBDEs kontaminiert ist.

Boden Dekontamination: Behandlung von PBDEs aus Bodenwasch-Abwasser

Bodenwäsche ist eine Technik, die verwendet wird, um Verunreinigungen aus dem Boden zu entfernen, und das Abwasser aus diesem Verfahren kann schädliche PBDEs enthalten. Forschungen haben gezeigt, dass Granulat-Aktivkohle verwendet werden kann, um Bodenwasch-Abwasser zu behandeln, wobei PBDEs effektiv entfernt werden und das Recycling der im Prozess verwendeten Tenside ermöglicht wird .

Bioabbau: Ligninase-vermittelte Transformation

Die Umwandlung von PBDEs wie this compound durch Bioabbauprozesse beinhaltet die Verwendung von Enzymen wie Ligninase. Diese Methode bewertet die Umwandlung von BDE 15 unter verschiedenen Bedingungen und bietet einen umweltfreundlichen Ansatz, um diese persistenten organischen Schadstoffe abzubauen .

Reduktiver Abbau: Verwendung von Nanopartikeln

Studien haben den reduktiven Abbau von PBDEs unter Verwendung von Nanopartikeln wie PAC-Pd/Fe-Nanopartikeln untersucht. Diese Methode untersucht den Einfluss von Faktoren wie Tensidkonzentration, Nanopartikeldosis, pH-Wert und Temperatur auf den Abbauprozess .

Erhöhte Löslichkeit: Tensidgestützte Wäsche

Techniken zur Erhöhung der Löslichkeit beinhalten die Verwendung von Tensiden, um die Löslichkeit hydrophober Verbindungen wie PBDEs zu erhöhen. Dieser Ansatz ist besonders nützlich beim Waschen von kontaminierten Böden und verbessert die Effizienz der Schadstoffentfernung .

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), can interact with various biological targets, including enzymes and receptors, leading to a range of biological effects .

Mode of Action

It’s known that brominated compounds like this can interact with their targets in various ways, often leading to changes in the target’s function . For instance, some PBDEs have been shown to exhibit dioxin-like activities and estrogenicity .

Biochemical Pathways

The bacterium Sphingomonas sp. PH-07 has been shown to degrade diphenyl ether and transform selected brominated congeners . In liquid cultures, this strain mineralized 1 g of diphenyl ether per liter completely within 6 days . The metabolites detected and identified corresponded with a feasible degradative pathway . The strain ph-07 even catabolized several brominated congeners such as mono-, di-, and tribrominated diphenyl ethers thereby producing the corresponding metabolites .

Pharmacokinetics

It’s known that similar compounds, such as pbdes, can be absorbed and distributed throughout the body, where they can interact with various targets and undergo metabolism . The bioavailability of these compounds can be influenced by various factors, including their physicochemical properties and the characteristics of the biological system in which they are present .

Result of Action

It’s known that similar compounds, such as pbdes, can cause a range of effects, including neurotoxic effects in mice and dioxin-like endocrine disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’-Dibromodiphenyl ether. For instance, the presence of other substances in the environment can affect the compound’s bioavailability and its interactions with its targets . Additionally, the compound’s stability and activity can be influenced by environmental conditions such as temperature and pH .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Studies on similar compounds, such as other PBDEs, suggest that they can interact with various enzymes, proteins, and other biomolecules . For instance, certain strains of bacteria, such as Cupriavidus sp. WS, can degrade diphenyl ether and its brominated derivatives through a series of enzymatic reactions .

Cellular Effects

Related compounds like decabromodiphenyl ether (BDE209) have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Studies on similar compounds suggest that they exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds like BDE209 have been shown to be extremely persistent in the environment, suggesting that 2,4’-Dibromodiphenyl ether may also exhibit long-term stability and effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to cause toxic or adverse effects at high doses .

Metabolic Pathways

Studies on similar compounds suggest that they can interact with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles within cells .

Eigenschaften

IUPAC Name |

1-bromo-2-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQLQJZMLISKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577712 | |

| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-71-8 | |

| Record name | 2,4'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A4Y12XE21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4'-Dibromodiphenyl ether behave in the atmosphere, and what are the potential environmental consequences?

A1: 2,4'-Dibromodiphenyl ether, like other polybrominated diphenyl ethers (PBDEs), reacts with hydroxyl radicals (OH) in the atmosphere. [] This reaction leads to the formation of bromophenols and bromine (Br2). [] This atmospheric degradation pathway contributes to the presence of these compounds in the environment, raising concerns about their potential toxicity and ecological impacts.

Q2: What are the implications of finding elevated levels of 2,4'-Dibromodiphenyl ether in indoor environments?

A2: A study conducted in a Taiwanese college classroom found significantly higher indoor concentrations of several PBDE congeners, including 2,4'-Dibromodiphenyl ether, compared to outdoor levels. [] This finding suggests indoor sources like computer equipment contribute significantly to human exposure. Considering the potential health risks associated with PBDEs, particularly their endocrine-disrupting properties, these findings highlight the need for strategies to reduce indoor PBDE emissions and exposure. []

Q3: How does the structure of 2,4'-Dibromodiphenyl ether relate to its potential for endocrine disruption?

A3: While 2,4'-Dibromodiphenyl ether itself wasn't directly tested for endocrine disruption in the provided research, the studies offer valuable insights. Research indicates that hydroxylated PBDEs can exhibit both thyroid hormone-like and estrogenic activities. [] The presence and position of hydroxyl groups significantly impact their activity. [] This finding suggests that metabolic processes introducing hydroxyl groups to 2,4'-Dibromodiphenyl ether could potentially alter its endocrine-disrupting potential. Further research is needed to explore the specific metabolic fate and activity of 2,4'-Dibromodiphenyl ether and its metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)